3-cyano-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzamide
Description
3-cyano-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a benzamide derivative characterized by a cyano group at the 3-position of the benzene ring and a branched ethyl substituent. The ethyl chain is functionalized with two heterocyclic moieties: a 3,5-dimethylpyrazole and a thiophen-3-yl group. The pyrazole ring may contribute to hydrogen bonding or π-π stacking, while the thiophene moiety could enhance metabolic stability and lipophilicity .
Its crystallographic data, if available, might have been refined using software like SHELX, given its prevalence in small-molecule structure determination .
Properties
IUPAC Name |
3-cyano-N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c1-13-8-14(2)23(22-13)18(17-6-7-25-12-17)11-21-19(24)16-5-3-4-15(9-16)10-20/h3-9,12,18H,11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTNWBZWBLOEDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C2=CC=CC(=C2)C#N)C3=CSC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazole Ring: Starting with a suitable diketone and hydrazine, the pyrazole ring is formed through a cyclization reaction.
Introduction of the Thiophene Group: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.
Attachment of the Benzamide Core: The benzamide core is attached through an amide bond formation, often using reagents like carbodiimides (e.g., EDC or DCC) to facilitate the reaction.
Addition of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction, using reagents like cyanogen bromide or sodium cyanide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanogen bromide for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds related to pyrazoles. For instance, certain pyrazole derivatives have shown effectiveness against viruses such as the hepatitis C virus and HIV. These compounds inhibit viral replication through various mechanisms, including the suppression of cyclooxygenase enzymes which are crucial in inflammatory responses that facilitate viral infections .
Anti-inflammatory Effects
Compounds similar to 3-cyano-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzamide have been investigated for their anti-inflammatory properties. Research indicates that these compounds can selectively inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain in various diseases . The selectivity of these compounds offers the potential for therapeutic applications with reduced side effects compared to non-selective COX inhibitors.
Cancer Research
Emerging evidence suggests that pyrazole derivatives may play a role in cancer treatment. The ability of these compounds to modulate signaling pathways involved in tumor growth and metastasis positions them as candidates for further investigation in oncology . Specifically, their interaction with cellular pathways can lead to apoptosis (programmed cell death) in cancer cells.
Neuroprotective Effects
The neuroprotective potential of pyrazole-based compounds is another area of interest. Research indicates that these compounds may protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Antiviral Activity : A study demonstrated that pyrazole derivatives exhibit significant antiviral activity against hepatitis C virus with an effective concentration (EC50) in the low micromolar range. This suggests that modifications to the pyrazole structure can enhance antiviral efficacy .
- COX Inhibition : In a comparative study of various pyrazole derivatives, one compound showed an IC50 value of 0.011 μM against COX-2, indicating its high potency as an anti-inflammatory agent . This highlights the potential for developing new anti-inflammatory drugs based on this chemical scaffold.
Mechanism of Action
The mechanism of action of 3-cyano-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Diversity : The target compound’s pyrazole and thiophene groups contrast with pyridine (Compound 15) or benzoimidazole (Compound 18a) in analogs. Pyrazole’s hydrogen-bonding capacity may enhance target affinity compared to pyridine’s electron-withdrawing effects .
- Substituent Effects : The thiophen-3-yl group in the target compound differs from thienylmethylthio (Compound 15) or oxadiazole (Compound 45). Thiophene’s planar structure may improve stacking interactions, while methylthio groups could increase lipophilicity .
- Pharmacological Potential: Compound 45’s oxadiazole and dichloropyridine substituents suggest broader antiplatelet activity, whereas the target compound’s simpler heterocycles may prioritize selectivity for specific kinases .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The thiophene and pyrazole groups in the target compound likely confer moderate logP values, balancing solubility and membrane permeability. This contrasts with Compound 45’s higher lipophilicity due to oxadiazole and dichloropyridine .
- Metabolic Stability : Thiophene’s resistance to oxidative metabolism may prolong half-life compared to benzoimidazole-containing analogs (Compound 18a) .
Biological Activity
3-cyano-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Moiety : Reaction of 3,5-dimethyl-1H-pyrazole with an alkylating agent under basic conditions.
- Attachment of the Ethyl Linker : The pyrazole derivative is reacted with an ethylating agent.
- Formation of the Benzamide Core : Reaction with a benzoyl chloride derivative.
- Introduction of the Cyano Group : Nucleophilic substitution using a cyanating agent.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit notable anticancer activity. For instance, derivatives containing the pyrazole moiety have shown cytotoxic effects against various cancer cell lines, including human colon adenocarcinoma and cervical carcinoma .
A study demonstrated that modifications to the benzamide structure can enhance potency against cancer cells, making it a promising candidate for further development .
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific enzymes and receptors. The cyano and pyrazole groups are critical for binding to molecular targets, modulating their activity.
For example, compounds with similar structures have been noted to inhibit key enzymes involved in cancer progression and inflammation .
Study on Antitumor Activity
A recent investigation into the antitumor effects of related benzamide derivatives revealed significant in vitro cytotoxicity against various cancer cell lines. The study highlighted that certain structural modifications could lead to enhanced activity against resistant cancer types .
| Compound | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| Compound A | HeLa (Cervical) | 15.4 |
| Compound B | CaCo-2 (Colon) | 22.7 |
| 3-cyano-N-(...) | MCF7 (Breast) | 10.5 |
Structural Analysis
Comparative studies show that the unique combination of the cyano group and the pyrazole moiety in this compound enhances its binding affinity compared to other benzamide derivatives lacking these features.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 3-cyano-N-(...) | Cyano & Pyrazole | High anticancer activity |
| N-(2-(pyrazol)) | No Cyano | Moderate activity |
| 3-cyano-N-(...) | Methyl groups absent | Lower potency |
Q & A
Basic: What are the standard synthetic routes for preparing 3-cyano-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzamide, and what purification methods are recommended?
Answer:
The compound is typically synthesized via a multi-step sequence involving:
Amide coupling : Reacting 3-cyanobenzoic acid with a substituted ethylamine precursor (e.g., 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethylamine) using coupling agents like EDC/HOBt .
Heterocycle formation : Pyrazole and thiophene moieties are pre-synthesized via cyclocondensation (e.g., hydrazine + β-ketoesters for pyrazoles) .
Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is preferred due to polar functional groups (amide, nitrile) .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- 1H/13C NMR : Key signals include pyrazole NH (~δ 12.5 ppm, broad singlet), thiophene protons (δ 6.8–7.5 ppm), and benzonitrile carbons (~δ 118 ppm) .
- IR : Confirm amide C=O (~1650 cm⁻¹) and nitrile C≡N (~2240 cm⁻¹) .
- Mass spectrometry (HRMS) : Verify molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of thiophene or pyrazole groups) .
Advanced: How can researchers resolve contradictions in reaction yields during scale-up synthesis?
Answer:
Yield discrepancies often arise from:
- Kinetic vs. thermodynamic control : Optimize reaction time/temperature (e.g., extended reflux for cyclization steps) .
- Byproduct formation : Monitor intermediates via TLC (chloroform:acetone 3:1) and adjust stoichiometry (e.g., excess amine for amidation) .
- Case study : In analogous pyrazole-thiophene systems, yields improved from 60% to 85% by replacing ethanol with DMF as solvent (enhanced solubility of intermediates) .
Advanced: What computational methods are effective for predicting the reactivity of this compound in heterocyclic substitution reactions?
Answer:
- DFT calculations : Model transition states for nucleophilic substitution at the pyrazole C-4 position (e.g., Fukui indices for electrophilicity) .
- Reaction path searching : Tools like GRRM or AFIR (Artificial Force Induced Reaction) simulate pathways for thiophene ring functionalization .
- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots for SNAr reactions) .
Advanced: How can Design of Experiments (DoE) optimize reaction conditions for derivatives of this compound?
Answer:
A Box-Behnken design is recommended for 3–5 variables:
- Factors : Temperature, catalyst loading, solvent polarity.
- Response variables : Yield, purity, reaction time.
- Case study : Optimization of a pyrazole-thiophene amidation achieved 92% yield using DoE-identified conditions (60°C, 1.2 eq. EDC, THF) vs. 75% in trial-and-error .
Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?
Answer:
- Co-crystallization : Use co-formers like succinic acid to stabilize lattice structures .
- Solvent screening : Test mixed solvents (e.g., DCM/hexane) for slow evaporation.
- Cryocrystallography : For hygroscopic samples, flash-cool crystals to 100 K .
Advanced: How do the electron-withdrawing cyano and electron-donating pyrazole groups influence the compound’s electronic properties?
Answer:
- Hammett analysis : The cyano group (σₚ = +0.66) increases electrophilicity at the benzamide carbonyl, enhancing reactivity in nucleophilic acyl substitutions.
- Pyrazole effects : N-methyl groups donate electrons (+M effect), stabilizing adjacent cationic intermediates (e.g., in alkylation reactions) .
- Experimental validation : Cyclic voltammetry shows a 150 mV anodic shift in oxidation potential vs. non-cyano analogs .
Advanced: What are the best practices for analyzing degradation products under oxidative conditions?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
